molecular formula C12H17ClN2 B1611841 3-Chloro-4-(3-methylpiperidin-1-yl)aniline CAS No. 893750-70-4

3-Chloro-4-(3-methylpiperidin-1-yl)aniline

Cat. No.: B1611841
CAS No.: 893750-70-4
M. Wt: 224.73 g/mol
InChI Key: GVZXCXVRHHROFD-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H17ClN2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a 3-methylpiperidin-1-yl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloroaniline and 3-methylpiperidine.

    Nucleophilic Substitution: The 3-chloroaniline undergoes a nucleophilic substitution reaction with 3-methylpiperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or thiolates, to form different substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide in an alcohol solvent.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-(3-methylpiperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents targeting specific molecular pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(4-methylpiperidin-1-yl)aniline
  • 3-Chloro-4-(2-methylpiperidin-1-yl)aniline
  • 3-Chloro-4-(3-ethylpiperidin-1-yl)aniline

Uniqueness

3-Chloro-4-(3-methylpiperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for further research and development.

Properties

IUPAC Name

3-chloro-4-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13/h4-5,7,9H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZXCXVRHHROFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588271
Record name 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893750-70-4
Record name 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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